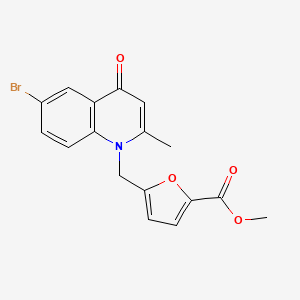

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the quinoline and furan carboxylate families

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Furan Carboxylate Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react under acidic conditions.

Coupling Reaction: The final step involves coupling the quinoline and furan moieties through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl 5-((6-Brom-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

Substitution: Das Bromatom im Chinolinring kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden typischerweise Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Chinolin-N-Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von Chinolinderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle oder Antikrebs-Eigenschaften.

Medizin: Potenzieller Einsatz als Leitverbindung in der Medikamentenforschung und -entwicklung.

Industrie: Verwendet in der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkungsmechanismus von Methyl 5-((6-Brom-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylat hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Verbindungen dieser Art mit Enzymen, Rezeptoren oder DNA interagieren, was zur Hemmung oder Aktivierung biologischer Pfade führt. Detaillierte Studien wären erforderlich, um die genauen molekularen Ziele und beteiligten Pfade aufzuklären.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl 5-((6-Chlor-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylat

- Methyl 5-((6-Fluor-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylat

- Methyl 5-((6-Iod-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylat

Einzigartigkeit

Die Einzigartigkeit von Methyl 5-((6-Brom-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylat liegt in seinem spezifischen Substitutionsschema, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein des Bromatoms kann seine Fähigkeit verstärken, an bestimmten Arten von chemischen Reaktionen teilzunehmen oder mit biologischen Zielstrukturen zu interagieren.

Eigenschaften

Molekularformel |

C17H14BrNO4 |

|---|---|

Molekulargewicht |

376.2 g/mol |

IUPAC-Name |

methyl 5-[(6-bromo-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C17H14BrNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3 |

InChI-Schlüssel |

FOFWJZNWFYOSBD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)

![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)

![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)

![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)

![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)